Product packaging for Mintlactone, (+/-)-(Cat. No.:CAS No. 166584-27-6)

Mintlactone, (+/-)-

Cat. No.: B12762689
CAS No.: 166584-27-6
M. Wt: 166.22 g/mol
InChI Key: VUVQBYIJRDUVHT-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mintlactone, a bicyclic monoterpene γ-butyrolactone, is a naturally occurring compound found in Mentha piperita (peppermint) and fungal species like Cheimonophyllum candidissimum . Its molecular formula is C₁₀H₁₄O₂ (MW: 166.22), and it exists as enantiomers, (+)-mintlactone and (-)-mintlactone, distinguished by stereochemistry at the C7a position .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B12762689 Mintlactone, (+/-)- CAS No. 166584-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

166584-27-6

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1

InChI Key

VUVQBYIJRDUVHT-RCOVLWMOSA-N

Isomeric SMILES

C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C

Canonical SMILES

CC1CCC2=C(C(=O)OC2C1)C

density

1.058-1.063

physical_description

Liquid;  herbaceous minty aroma

solubility

Slightly soluble in water;  soluble in oil
soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Mintlactone, (+/-)-, can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a hydroxy acid in the presence of an acid catalyst can yield mintlactone. Another method involves the oxidation of a suitable precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, mintlactone is typically produced through the extraction of essential oils from mint plants, followed by purification processes such as distillation and chromatography. The extraction process involves steam distillation of the mint leaves, which separates the essential oils containing mintlactone. The oils are then subjected to further purification to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: Mintlactone, (+/-)-, undergoes various chemical reactions, including:

    Oxidation: Mintlactone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of mintlactone can yield alcohols or other reduced forms.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

Fragrance and Flavor Industry

1. Fragrance Composition

Mintlactone is widely used in the fragrance industry due to its pleasant minty aroma. It is often incorporated into perfumes, soaps, and other personal care products. Its ability to impart a fresh scent profile makes it a favored ingredient among formulators.

2. Flavoring Agent

In food chemistry, mintlactone serves as a flavoring agent in various culinary applications. Its minty flavor enhances the sensory experience of food products such as candies, beverages, and baked goods. The compound can be used in both natural and synthetic flavor formulations.

Toxicological Studies

Recent studies have focused on the safety profile of mintlactone, particularly regarding its genotoxic potential.

1. Genotoxicity Assessment

A comprehensive assessment of mintlactone's genotoxicity was conducted using various in vitro and in vivo tests. The results indicated that mintlactone exhibited mutagenic activity under certain conditions:

  • Ames Test Results : Positive responses were observed in specific bacterial strains, indicating potential mutagenicity at higher concentrations (≥12.5 mg/mL) .
  • Micronucleus Assay : In vivo tests showed no significant increase in micronuclei formation at lower dose levels, suggesting limited genotoxic risk .

Case Studies

Case Study 1: In Vitro Micronucleus Test

In a study involving human peripheral blood lymphocytes, mintlactone was tested for its ability to induce micronuclei formation. The results indicated no significant increases compared to control groups, suggesting that mintlactone may not pose a substantial risk for DNA damage at typical exposure levels .

Case Study 2: In Vivo Comet Assay

An in vivo comet assay was performed on mice treated with varying doses of mintlactone. The findings demonstrated that while some mutagenic responses were noted at higher concentrations, the overall genotoxic potential was considered low .

Summary of Findings

The following table summarizes key findings from studies on the applications and safety of mintlactone:

Application AreaKey Findings
Fragrance IndustryWidely used for its pleasant aroma; enhances sensory profiles in products
Food ChemistryServes as a flavoring agent; enhances taste in various food products
GenotoxicityPositive mutagenic responses at high concentrations; low risk at typical levels

Mechanism of Action

The mechanism of action of mintlactone, (+/-)-, involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of enzyme activities, receptor binding, and signaling pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Isomintlactone

Structural Differences :

  • Isomintlactone is a stereoisomer of mintlactone, differing in the configuration of the C3 and C6 positions .
  • Molecular Weight : 166.22 (identical to mintlactone).

Hydroxymintlactone

Structural Features :

  • A hydroxylated metabolite of mintlactone, formed via cytochrome P450-mediated oxidation in rat liver slices .

Bioactivity :

  • Detected as unstable mercapturic acid conjugates in urine, hydrolyzing to mintlactone under physiological conditions .

Dihydroactinidiolide

Structural and Functional Comparison :

  • Molecular Formula : C₁₁H₁₆O₂ (MW: 180.24), a γ-lactone with a fused bicyclic structure .
  • Sources : Found in Artemisia species and tobacco.

Menthofuran Derivatives

Relation to Mintlactone :

  • Menthofuran, a monoterpene furan, is metabolized to mintlactone in rat liver via epoxidation and cyclization .
  • Structural Contrast : Contains a furan ring instead of a lactone, altering reactivity and toxicity profiles.

Data Tables

Table 1. Structural and Functional Comparison of Mintlactone and Analogues

Compound Molecular Weight Core Structure Key Applications Safety Status
(+/-)-Mintlactone 166.22 γ-Butyrolactone Fragrances, food additives IFRA-restricted
Isomintlactone 166.22 γ-Butyrolactone Antimicrobial agents Limited data
Dihydroactinidiolide 180.24 γ-Butyrolactone Perfumery No restrictions
Menthofuran 150.22 Furan Flavoring agent Hepatotoxic

Q & A

Q. How should Mintlactone’s structural data be curated to ensure reproducibility in synthetic studies?

  • Methodological Answer : Deposit crystallographic data (CIF files) in the Cambridge Structural Database or BioMagResBank. For NMR assignments, use standardized referencing (e.g., TMS for ¹H) and report solvent/temperature conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.